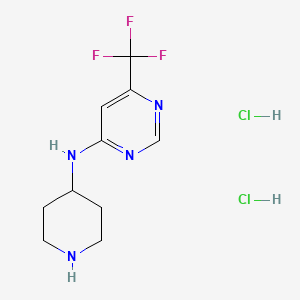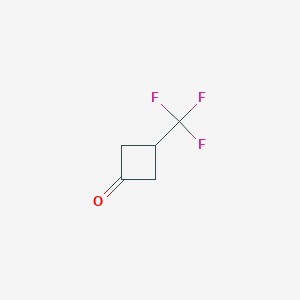
3-(Trifluorométhyl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)cyclobutan-1-one is an organic compound with the molecular formula C5H5F3O It is characterized by a cyclobutanone ring substituted with a trifluoromethyl group
Applications De Recherche Scientifique
3-(Trifluoromethyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)cyclobutan-1-one typically involves the use of readily available 4-oxocyclobutane precursors. One efficient method includes the conversion of these cyclobutanones to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate and a fluoride source . Another method involves the deoxygenation of a bis-carboxylate system using tributyltin hydride, followed by decarboxylation .
Industrial Production Methods
Industrial production methods for 3-(Trifluoromethyl)cyclobutan-1-one are not extensively documented. the scalable synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of this compound for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: 3-(Trifluoromethyl)cyclobutan-1-carboxylic acid.
Reduction: 3-(Trifluoromethyl)cyclobutan-1-ol.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)cyclobutan-1-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites in biological molecules. This interaction can influence enzyme activity, receptor binding, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanone: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-Methylcyclobutan-1-one: Substituted with a methyl group instead of a trifluoromethyl group.
3-(Chloromethyl)cyclobutan-1-one: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
3-(Trifluoromethyl)cyclobutan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for studying the influence of trifluoromethyl substitution on chemical reactivity and biological activity .
Propriétés
IUPAC Name |
3-(trifluoromethyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O/c6-5(7,8)3-1-4(9)2-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULIEOHEXPTMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
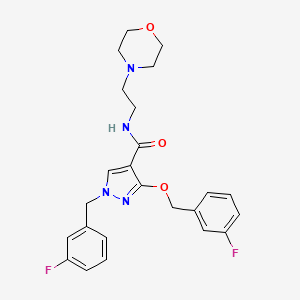
![Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B2505647.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate](/img/structure/B2505648.png)
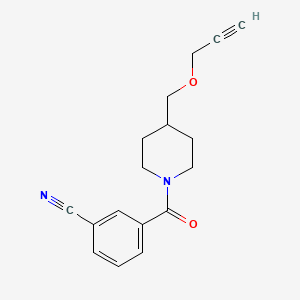
![2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2505650.png)

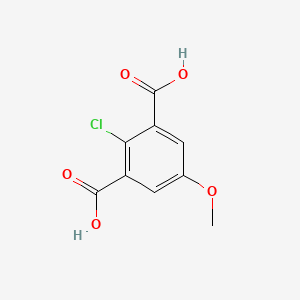
![3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2505656.png)
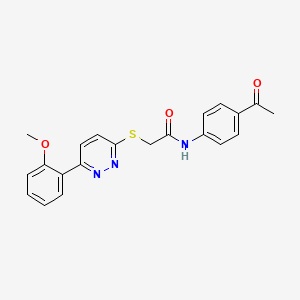
![N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-(prop-2-en-1-yl)acetamide](/img/structure/B2505661.png)
![7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2505662.png)

![1-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]methanesulfonamide](/img/structure/B2505666.png)
